Cas no 857026-03-0 ((S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid)

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-FLUORO-4-METHYLPENTANOIC ACID
- (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-FLUORO-4-METHYLPENTANOIC ACID
- N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-leucine (ACI)
- MFCD25541968
- 857026-03-0
- AKOS027331853
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-FLUORO-4-METHYLPENTANOICACID
- CS-M3331
- (2S)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH)
- SCHEMBL1146321
- EN300-7145068
- C11H20FNO4
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid
- AS-41663
- (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
-
- MDL: MFCD25541968
- Inchi: 1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m0/s1
- InChI Key: RNHJCMLXWLYJPF-ZETCQYMHSA-N
- SMILES: [C@@H](C(=O)O)(CC(F)(C)C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 249.13763628g/mol
- Monoisotopic Mass: 249.13763628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 75.6
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M3331-100mg |
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro- |
857026-03-0 | ≥98.0% | 100mg |
$360.0 | 2022-04-26 | |
eNovation Chemicals LLC | D771511-250mg |
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro- |
857026-03-0 | 98% | 250mg |
$600 | 2024-06-06 | |
abcr | AB448340-250 mg |
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); . |
857026-03-0 | 250mg |
€1000.60 | 2023-06-15 | ||
abcr | AB448340-100 mg |
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); . |
857026-03-0 | 100mg |
€527.70 | 2023-06-15 | ||
abcr | AB448340-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); . |
857026-03-0 | 250mg |
€998.50 | 2025-02-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0626-250mg |
(2S)-2-(tert-butoxycarbonylamino)-4-fluoro-4-methyl-pentanoic acid |
857026-03-0 | 95% | 250mg |
¥3967.0 | 2024-04-16 | |
A2B Chem LLC | AH51209-250mg |
(2S)-2-[(tert-Butoxycarbonyl)amino]-4-fluoro-4-methylpentanoic acid |
857026-03-0 | >98% | 250mg |
$1010.00 | 2024-04-19 | |
1PlusChem | 1P00G495-100mg |
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro- |
857026-03-0 | >98% | 100mg |
$438.00 | 2024-04-21 | |
Aaron | AR00G4HH-1g |
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro- |
857026-03-0 | 95% | 1g |
$1336.00 | 2025-02-10 | |
Ambeed | A556745-100mg |
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid |
857026-03-0 | 98% | 100mg |
$454.0 | 2024-04-17 |
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Production Method
Production Method 1
1.2 Reagents: Acetic acid , Water ; 2 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; -78 °C → rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 100 °C
3.2 Reagents: Triethylamine Solvents: Dichloromethane
4.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile , Water ; 50 min, 0 °C
Production Method 2
1.2 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile , Water ; 50 min, 0 °C
Production Method 3
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 100 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile , Water ; 50 min, 0 °C
Production Method 4
2.1 Solvents: Diethyl ether , Toluene , Tetrahydrofuran ; < -10 °C; 2 h, 0 °C
2.2 Reagents: Acetic acid , Water ; 2 h, rt
3.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; -78 °C → rt
4.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 100 °C
4.2 Reagents: Triethylamine Solvents: Dichloromethane
5.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile , Water ; 50 min, 0 °C
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Sodium borohydride Solvents: Water ; -50 °C → -15 °C
2.1 Reagents: Pyridine , p-Toluenesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 1 h, rt; 2 h, 90 °C
3.1 Solvents: Diethyl ether , Toluene , Tetrahydrofuran ; < -10 °C; 2 h, 0 °C
3.2 Reagents: Acetic acid , Water ; 2 h, rt
4.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; -78 °C → rt
5.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 100 °C
5.2 Reagents: Triethylamine Solvents: Dichloromethane
6.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile , Water ; 50 min, 0 °C
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Raw materials
- Boc-L-Leu-OH
- (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one
- (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate
- 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-
- Di-tert-butyl dicarbonate
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid
- (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
- (S)-tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Preparation Products
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Related Literature
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
CAS No. 857026-03-0 and (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid: A Comprehensive Overview of Synthesis, Biological Activity, and Application in Pharmaceutical Research
CAS No. 857026-03-0 represents a critical compound in modern pharmaceutical synthesis, specifically (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid. This molecule, characterized by its unique stereochemistry and functional groups, has garnered significant attention in drug development and biological research. The Tert-butoxycarbonyl (t-Boc) group, a common protecting group in organic chemistry, plays a pivotal role in stabilizing the amino functionality, while the 4-fluoro and 4-methyl substituents introduce spatial and electronic effects that influence the compound’s reactivity and biological activity. Recent studies highlight its potential as a key intermediate in the synthesis of targeted therapies and enzyme inhibitors.
The stereochemical configuration of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid is particularly noteworthy. The (S) configuration ensures chirality, which is essential for selective drug interactions and receptor binding. This enantiomer’s structural complexity makes it a valuable tool for structure-activity relationship (SAR) studies, enabling researchers to dissect the molecular mechanisms underlying pharmacological effects. The fluoro and methyl groups at positions 4 further modulate the compound’s hydrophobicity and electronic distribution, contributing to its bioavailability and metabolic stability.
Recent advancements in computational chemistry have provided insights into the molecular dynamics of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid. Quantum mechanical simulations, such as density functional theory (DFT) calculations, reveal how the t-Boc group influences the pKa values of the carboxylic acid moiety, thereby affecting protonation states in physiological environments. These findings are crucial for drug design, as protonation states can significantly alter drug-receptor interactions and cell membrane permeability. Additionally, molecular docking studies have demonstrated the compound’s potential to bind to specific protein targets, such as serine/threonine kinases and cytochrome P450 enzymes, which are implicated in cancer progression and metabolic disorders.
The synthetic pathway of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid remains a focus of organic chemistry research. Traditional methods involve N-alkylation reactions using fluoroalkyl halides and stereoselective reductions to introduce the (S) configuration. However, recent innovations in asymmetric catalysis have streamlined the synthesis, reducing byproducts and improving yield efficiency. For instance, the use of chiral auxiliaries and enantioselective hydrogenation has enabled the regio- and stereocontrolled formation of the target molecule. These advancements align with the green chemistry principles by minimizing waste generation and energy consumption in pharmaceutical manufacturing.
Experimental evidence from in vitro studies underscores the biological relevance of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid. In a recent publication in *Journal of Medicinal Chemistry*, researchers reported that this compound exhibits modest inhibitory activity against protease enzymes involved in viral replication. The fluoro substitution at position 4 was found to enhance binding affinity by optimizing hydrogen bonding interactions with the enzyme’s active site. Furthermore, cell-based assays revealed its potential as a modulator of inflammatory pathways, suggesting applications in chronic disease management such as rheumatoid arthritis and neurodegenerative disorders.
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid also serves as a building block for the development of prodrugs and drug conjugates. The t-Boc group can be selectively cleaved under physiological conditions, releasing the amino acid core for targeted delivery. This property is particularly advantageous in cancer therapy, where the compound can be conjugated to antibodies or nanoparticles to enhance tumor specificity and reduce systemic toxicity. Ongoing research in nanomedicine is exploring the use of this molecule as a carrier for therapeutic agents, leveraging its solubility and biocompatibility.
Despite its promise, challenges remain in the large-scale production and clinical translation of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid. Cost-effective synthesis methods and scalable purification techniques are critical for pharmaceutical applications. Additionally, toxicological studies are necessary to evaluate its safety profile, particularly in long-term use. Researchers are also investigating structure-based drug design approaches to optimize its therapeutic index and minimize side effects.
In conclusion, (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (CAS No. 857026-03-0) exemplifies the intersection of organic chemistry, computational modeling, and biological research. Its unique structural features and functional versatility position it as a promising candidate for innovative therapies. As synthetic methods and biological understanding continue to evolve, this compound may play a pivotal role in addressing complex medical challenges and advancing personalized medicine.
For further exploration, (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid is also referenced in patent literature and peer-reviewed journals, reflecting its significance in industrial and academic research. Researchers and pharmaceutical developers are encouraged to leverage its properties for novel drug discovery and therapeutic applications.
857026-03-0 ((S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid) Related Products
- 2248762-89-0(N-{3-(2-oxo-1,2-dihydropyrimidin-1-yl)methylphenyl}prop-2-enamide)
- 850244-37-0(1-ethyl-4-{3-(1H-imidazol-1-yl)propylamino}-3-nitro-1,2-dihydroquinolin-2-one)
- 2680821-50-3(1-2-(2-aminoethoxy)ethoxy-2-(2-bromoethoxy)ethane)
- 89239-83-8(3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid)
- 2877645-10-6(1-(4-cyano-2-fluorophenyl)methyl-N-cyclopropylpiperidine-3-carboxamide)
- 2097859-96-4(N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide)
- 2148543-30-8(2-Amino-3-methylhex-5-enamide)
- 2228499-60-1(1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)
- 860114-07-4(ethyl 3-phenylpiperidine-4-carboxylate)
- 1795785-84-0(rac-1-Stearoyl-3-chloropropanediol-d5)
